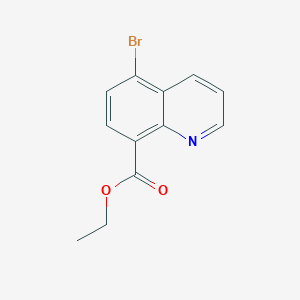

Ethyl 5-bromoquinoline-8-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H10BrNO2 |

|---|---|

Molekulargewicht |

280.12 g/mol |

IUPAC-Name |

ethyl 5-bromoquinoline-8-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3 |

InChI-Schlüssel |

PMFDSDZQJDIYAJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl 5 Bromoquinoline 8 Carboxylate and Analogues

Esterification Routes from 5-Bromoquinoline-8-carboxylic Acid

The most direct approach to Ethyl 5-bromoquinoline-8-carboxylate is the esterification of 5-bromoquinoline-8-carboxylic acid. This transformation can be achieved through both direct and indirect protocols.

Direct Esterification Protocols

Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca This equilibrium-driven reaction typically employs an excess of the alcohol to shift the equilibrium towards the product. masterorganicchemistry.com

Key Reaction Parameters for Fischer Esterification:

| Parameter | Description |

| Carboxylic Acid | 5-Bromoquinoline-8-carboxylic acid |

| Alcohol | Ethanol (B145695) (often used as the solvent) |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) or sulfonic acids (e.g., TsOH) masterorganicchemistry.com |

| Temperature | Typically reflux temperature of the alcohol |

| Work-up | Neutralization of the excess acid followed by extraction of the ester |

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester. masterorganicchemistry.com To drive the reaction to completion, water can be removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Iron(III) acetylacetonate (B107027) has also been reported as an environmentally benign and recoverable catalyst for the direct esterification of various carboxylic acids, including heterocyclic ones. lookchem.com

Indirect Esterification via Carboxylic Acid Derivatives

To circumvent the equilibrium limitations of direct esterification, 5-bromoquinoline-8-carboxylic acid can be first converted to a more reactive derivative, such as an acyl chloride. This activated intermediate then readily reacts with ethanol to furnish the ethyl ester.

A common method for this transformation involves treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride. The resulting 5-bromoquinoline-8-carbonyl chloride is then reacted with ethanol, often in the presence of a base like pyridine (B92270) to neutralize the HCl generated.

Typical Reaction Steps:

Activation: 5-bromoquinoline-8-carboxylic acid + SOCl₂ → 5-bromoquinoline-8-carbonyl chloride + SO₂ + HCl

Esterification: 5-bromoquinoline-8-carbonyl chloride + CH₃CH₂OH → this compound + HCl

This two-step process is generally high-yielding and avoids the need for harsh acidic conditions during the esterification step. athabascau.ca

Approaches Utilizing 5-Bromoquinoline-8-carbaldehyde (B113166) Precursors

An alternative synthetic strategy commences with 5-bromoquinoline-8-carbaldehyde. nih.gov This precursor can be transformed into the target ester through oxidation and subsequent esterification or via a nitrile intermediate.

Oxidation and Subsequent Esterification Pathways

The aldehyde functional group in 5-bromoquinoline-8-carbaldehyde can be oxidized to a carboxylic acid, which is then esterified as described in section 2.1. A variety of oxidizing agents can be employed for the initial oxidation step. For instance, potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting aromatic aldehydes to their corresponding carboxylic acids. masterorganicchemistry.com

Following the oxidation to 5-bromoquinoline-8-carboxylic acid, the esterification can be carried out using either direct or indirect methods as previously detailed.

Conversion to Nitrile Intermediates and Further Derivatization

The aldehyde can also be converted to a nitrile, 5-bromo-8-cyanoquinoline, which can then be hydrolyzed to the carboxylic acid or directly converted to the ester. The conversion of an aldehyde to a nitrile can be achieved through a two-step process involving the formation of an oxime followed by dehydration.

Once the nitrile is obtained, it can be hydrolyzed under acidic or basic conditions to yield 5-bromoquinoline-8-carboxylic acid, which is then esterified. Alternatively, direct conversion of the nitrile to the ester can be achieved by reacting it with an alcohol in the presence of a strong acid catalyst.

General Quinoline (B57606) Synthesis Adapted for 5-Bromoquinoline-8-carboxylate Synthesis

The quinoline core of the target molecule can also be constructed using established named reactions, which can be adapted to incorporate the desired substituents. The Gould-Jacobs reaction is a particularly relevant method for the synthesis of quinoline-4-one derivatives, which can be further modified. wikipedia.orgablelab.eumdpi.com

The Gould-Jacobs reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by a thermal cyclization. wikipedia.orgablelab.eu To synthesize a precursor for this compound, a suitably substituted aniline would be required. For instance, an aminobromobenzoic acid derivative could potentially be used as a starting material, which upon cyclization would already incorporate the carboxylic acid functionality at the 8-position.

The reaction proceeds through an anilinomethylenemalonate intermediate, which undergoes a 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent chemical modifications would be necessary to remove the 4-hydroxy group and introduce the bromine at the 5-position if not already present in the aniline starting material. The regioselectivity of the cyclization is an important consideration, as substituted anilines can potentially yield a mixture of isomeric products. mdpi.com

Regioselective Bromination Strategies in Quinoline Core Synthesis

Once the quinoline carboxylate core is formed, the next critical step is the regioselective introduction of a bromine atom at the C5 position.

Direct electrophilic bromination of the quinoline ring typically occurs on the benzene (B151609) ring portion. The regioselectivity is heavily influenced by the electronic properties of existing substituents. For quinolines with activating groups at the 8-position, such as hydroxyl (-OH) or amino (-NH₂), direct bromination with molecular bromine often leads to a mixture of 5- and 7-bromo derivatives, or the 5,7-dibromo product. researchgate.netacgpubs.orgresearchgate.net

The target molecule, this compound, possesses an electron-withdrawing ester group at the C8 position. This group deactivates the ring towards electrophilic substitution, making direct bromination more challenging. However, the deactivating effect is generally meta-directing. In the context of the quinoline ring, this would favor substitution at the C5 and C7 positions relative to the C8 substituent. Achieving high selectivity for the C5 position over the C7 position would require careful optimization of reaction conditions, including the choice of brominating agent and solvent. researchgate.net Recent studies have shown that copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides can be achieved using alkyl bromides as the bromine source, suggesting that metal catalysis can play a crucial role in directing the regioselectivity of bromination on 8-substituted quinolines. beilstein-journals.org

Table 3: Regioselectivity in Bromination of 8-Substituted Quinolines

| Substituent at C8 | Brominating Agent | Observed Products | Reference |

|---|---|---|---|

| -OH (Hydroxy) | Br₂ | 7-bromo, 5,7-dibromo | researchgate.netacgpubs.org |

| -NH₂ (Amino) | Br₂ | 5-bromo, 5,7-dibromo | researchgate.net |

| -OCH₃ (Methoxy) | Br₂ | 5-bromo | researchgate.net |

| -NHCOR (Amide) | Alkyl Bromides / Cu(OAc)₂ | 5-bromo (selective) | beilstein-journals.org |

An alternative to direct bromination is the use of a halogen-exchange reaction, where a different halogen atom (or another suitable leaving group) at the C5 position is replaced with bromine. science.gov This approach is particularly useful when direct bromination lacks the desired regioselectivity or efficiency.

One of the most common methods is the lithium-halogen exchange. wikipedia.org This reaction involves treating a 5-haloquinoline (e.g., 5-iodo- or 5-chloroquinoline-8-carboxylate) with an organolithium reagent, such as n-butyllithium. This generates a highly reactive 5-lithioquinoline intermediate. researchgate.net This intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom at the C5 position. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

Metal-catalyzed halogen exchange reactions have also been developed, which can efficiently replace one halogen with another on an aromatic ring, often under milder conditions. science.gov These methods could potentially be applied to convert, for example, a 5-chloro or 5-iodoquinoline-8-carboxylate into the desired 5-bromo derivative.

Chemical Transformations and Derivatization Studies of Ethyl 5 Bromoquinoline 8 Carboxylate

Transition-Metal Catalyzed Coupling Reactions at the C-5 Bromo Position

The bromine atom at the C-5 position of ethyl 5-bromoquinoline-8-carboxylate is amenable to various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide range of substituents onto the quinoline (B57606) scaffold.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position.

The general reaction scheme involves the coupling of this compound with a boronic acid or its corresponding ester. The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.gov Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine ligands such as triphenylphosphine (PPh₃) or more specialized ligands like SPhos and XPhos. nih.gov A variety of bases, including sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), can be employed to facilitate the transmetalation step. The reaction is typically carried out in solvents such as toluene, dioxane, or a mixture of an organic solvent and water. organic-synthesis.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | Good |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | Moderate-High |

Note: The yields in this table are representative and can vary based on the specific reaction conditions and the nature of the coupling partner.

Other Palladium-Catalyzed C-C and C-N Bond Forming Reactions

Beyond the Suzuki-Miyaura coupling, the C-5 bromo position of this compound can participate in other significant palladium-catalyzed transformations, including the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene, such as styrene or an acrylate, to form a new C-C bond, leading to the corresponding 5-alkenylquinoline derivative. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium source like Pd(OAc)₂ in the presence of a phosphine ligand and a base, such as triethylamine (Et₃N). organic-chemistry.org

The Sonogashira coupling enables the formation of a C-C bond between the bromoquinoline and a terminal alkyne, yielding a 5-alkynylquinoline derivative. researchgate.net This reaction is co-catalyzed by palladium and copper complexes, typically in the presence of an amine base. beilstein-journals.org

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C-5 position. wikipedia.orgresearchgate.net A study by Omar and Hormi (2012) on the related compound 5-bromo-8-benzyloxyquinoline demonstrated the successful application of this reaction. researchgate.netias.ac.in By analogy, this compound can be coupled with various anilines and other amines using a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base like sodium tert-butoxide (NaOtBu) in a solvent such as toluene. researchgate.net

Table 2: Palladium-Catalyzed Reactions at the C-5 Position of this compound

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 5-Styrylquinoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 5-(Phenylethynyl)quinoline |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 5-Anilinoquinoline |

Note: The conditions and product types are representative for these classes of reactions.

Modifications and Reactions Involving the Ester Group

The ethyl ester group at the C-8 position of the quinoline ring offers another site for chemical modification, providing access to a range of derivatives such as carboxylic acids, amides, and other esters.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-bromoquinoline-8-carboxylic acid, can be readily achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the carboxylate salt.

Table 3: Conditions for Hydrolysis of this compound

| Reagent | Solvent | Temperature | Product |

| NaOH (aq) | Ethanol (B145695)/Water | Reflux | 5-Bromoquinoline-8-carboxylic acid |

| LiOH (aq) | THF/Water | Room Temp | 5-Bromoquinoline-8-carboxylic acid |

| HCl (aq) | Dioxane/Water | Reflux | 5-Bromoquinoline-8-carboxylic acid |

Note: Reaction times and yields will vary depending on the specific conditions.

Amidation and Transamidation Reactions

The direct conversion of the ester to an amide can be achieved through aminolysis, which typically requires high temperatures and pressures. A more common and milder approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like hydroxybenzotriazole (HOBt).

Alternatively, direct amidation of the ester can be facilitated by certain catalysts. For instance, niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions.

Table 4: Representative Amidation of the Carboxylic Acid Derived from this compound

| Amine | Coupling Reagent | Solvent | Product |

| Benzylamine | EDC/HOBt | DMF | N-Benzyl-5-bromoquinoline-8-carboxamide |

| Morpholine | HATU/DIPEA | CH₂Cl₂ | (5-Bromoquinolin-8-yl)(morpholino)methanone |

| Aniline | DCC | THF | N-Phenyl-5-bromoquinoline-8-carboxamide |

Note: The carboxylic acid is first obtained by hydrolysis of the corresponding ethyl ester.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In acid-catalyzed transesterification, a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the new alcohol. In base-catalyzed transesterification, an alkoxide acts as the nucleophile. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent.

Table 5: Transesterification of this compound

| Alcohol | Catalyst | Conditions | Product |

| Methanol | H₂SO₄ (cat.) | Reflux | Mthis compound |

| Isopropanol | NaOiPr (cat.) | Reflux | Isopropyl 5-bromoquinoline-8-carboxylate |

| Benzyl alcohol | Ti(OiPr)₄ (cat.) | Reflux | Benzyl 5-bromoquinoline-8-carboxylate |

Note: The choice of catalyst and conditions depends on the alcohol and the desired product.

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. One of the fundamental reactions at the quinoline nitrogen is quaternization, which involves the formation of a quaternary ammonium salt through alkylation.

This process is typically achieved by treating the quinoline derivative with an alkyl halide. The reaction involves the nucleophilic attack of the quinoline nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quinolinium cation. The general mechanism for the N-alkylation of quinoline derivatives has been a subject of study, with evidence suggesting a direct nucleophilic attack of the nitrogen atom.

While specific studies on the quaternization of this compound are not extensively documented in readily available literature, the reactivity is expected to be analogous to other substituted quinolines. The reaction conditions, such as the choice of solvent and temperature, can influence the efficiency of the quaternization process.

| Reactant | Reagent | Product | Conditions | Reference |

| Substituted 3-ethoxycarbonyl-4-oxo-quinolines | Alkylating agents | N-alkylated product | Varies | General observation |

| 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-ribofuranoside | Pyridine (B92270), Isoquinoline | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts | 70 °C, 14-216 days | nih.govmostwiedzy.pl |

This table presents examples of N-alkylation on related heterocyclic systems to illustrate the general reactivity.

Synthesis of Polycyclic and Fused Quinoline Systems via this compound

The structure of this compound, with its bromo and ester functionalities, provides strategic points for intramolecular and intermolecular cyclization reactions to construct more complex polycyclic and fused quinoline systems.

Pyranoquinoline and Other Related Heterocyclic Systems

Pyranoquinolines are a class of fused heterocyclic compounds that exhibit a range of biological activities. The synthesis of pyranoquinoline derivatives often involves the construction of a pyran ring fused to the quinoline core. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, plausible synthetic routes can be postulated based on known reactions of related quinoline derivatives.

One potential strategy could involve the conversion of the 8-carboxylate group into a functionality that can participate in a cyclization reaction. For instance, reduction of the ester to an alcohol, followed by reaction with a suitable reagent to introduce a side chain, could set the stage for an intramolecular cyclization to form the pyran ring.

Another approach could involve a multi-component reaction where the quinoline scaffold acts as a building block. For example, reactions involving 4-hydroxy-quinolin-2(1H)-ones with various reagents are known to produce pyrano[3,2-c]quinoline derivatives. Although this involves a different quinoline precursor, it highlights a general strategy for pyran ring formation.

| Starting Material | Reagents | Product | Reaction Type |

| 2-(4-substituted)phenyl-N-allyl-indole-3-carbaldehydes, active methylenes, 4-hydroxy-1-substituted quinolin-2(1H)-one | Tetrabutylammonium fluoride (TBAF) | Indole-based pyranoquinoline derivatives | One-pot cyclocondensation |

| 5-Halo-8-hydroxyquinoline-7-carboxaldehyde | Diethyl malonate | Ethyl 6-halo-2-oxo-2H-pyrano[3,2-h]quinoline-3-carboxylates | Knoevenagel condensation followed by cyclization |

This table illustrates general synthetic strategies for pyranoquinolines from different quinoline precursors.

Quinoline-5,8-dione Derivatives and Analogues

Quinoline-5,8-diones are an important class of compounds that have been extensively studied for their biological activities. acs.org The bromo-substituent at the 5-position of this compound makes it a potential precursor for the synthesis of quinoline-5,8-dione derivatives.

The conversion of a 5-bromoquinoline to a quinoline-5,8-dione typically involves an oxidation step. However, the direct oxidation of the quinoline ring can be challenging and may require specific reagents and conditions. A common strategy for the synthesis of quinoline-5,8-quinones involves the oxidation of the corresponding 8-hydroxyquinolines. Therefore, a synthetic route from this compound could involve the initial conversion of the 8-carboxylate to an 8-hydroxy group, followed by oxidation.

Alternatively, palladium-catalyzed cross-coupling reactions on the 5-bromo position could be employed to introduce functionalities that facilitate the formation of the dione system. While specific examples starting from this compound are scarce in the literature, the general reactivity of bromoquinolines in forming quinone structures is established.

| Precursor | Reagents/Conditions | Product | Reference |

| 8-Hydroxyquinolines | Photooxygenation | Quinoline-5,8-quinones | researchgate.net |

| 7-Amido-2-methylquinoline-5,8-diones | Room-temperature acid-catalyzed methanolysis | 7-Amino-2-methylquinoline-5,8-dione | acs.org |

This table provides examples of synthetic routes to quinoline-5,8-diones from related quinoline precursors.

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Bromoquinoline 8 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the ¹H NMR and ¹³C NMR chemical shifts, as well as advanced 2D NMR analyses (such as COSY, HSQC, and HMBC), for Ethyl 5-bromoquinoline-8-carboxylate are not available in the reviewed scientific literature. Such data would be crucial for the unambiguous assignment of all proton and carbon signals, providing insight into the electronic environment of the quinoline (B57606) core and the ethyl ester group.

Proton (¹H) NMR Chemical Shift Analysis

Specific ¹H NMR chemical shift values and coupling constants for this compound have not been reported.

Carbon (¹³C) NMR Chemical Shift Analysis

Specific ¹³C NMR chemical shift values for this compound have not been reported.

Advanced 2D NMR Techniques

There are no published studies employing advanced 2D NMR techniques for the structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Similarly, specific data from High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound are absent from the available literature. This information is vital for confirming the molecular formula and understanding the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

No HRMS data confirming the exact mass of this compound has been found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS studies detailing the ionization and fragmentation behavior of this compound have been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the quinoline ring, the ethyl ester group, and the bromine substituent. While a specific experimental spectrum for this exact compound is not detailed in foundational literature, the expected characteristic absorption frequencies can be predicted based on extensive data from similar structures.

The quinoline core, an aromatic heterocyclic system, will exhibit distinct C-H stretching vibrations typically appearing just above 3000 cm⁻¹. libretexts.orgvscht.cz Aromatic C=C in-ring stretching vibrations are expected in the 1600–1400 cm⁻¹ region. libretexts.orgvscht.cz The ethyl group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

The most prominent feature of the ester functional group is the strong carbonyl (C=O) stretching band. Because the ester is conjugated with the aromatic quinoline ring, this band is anticipated to appear in the range of 1730–1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additionally, the C-O stretching vibrations of the ester group will produce two or more strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.comorgchemboulder.com The presence of the bromine atom attached to the aromatic ring is indicated by a C-Br stretching vibration, which is expected at lower wavenumbers, generally in the 690-515 cm⁻¹ range. libretexts.orgorgchemboulder.com

The following interactive table summarizes the predicted IR absorption bands for this compound, which are crucial for its structural confirmation.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) | 3000 - 2850 | Medium |

| Carbonyl C=O Stretch (Conjugated) | Aromatic Ester | 1730 - 1715 | Strong |

| Aromatic C=C Stretch | Quinoline Ring | 1600 - 1400 | Medium to Weak |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

| C-Br Stretch | Bromo-substituent | 690 - 515 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

One such related compound is Ethyl 5-bromo-9-ethoxy-2-oxo-2H-pyrano[2,3-g]quinoline-8-carboxylate . Its crystal structure was determined to confirm the site of alkylation in its synthesis. researchgate.netresearchgate.net The analysis revealed an orthorhombic crystal system with the space group Pna2₁. researchgate.net In the crystal lattice, the molecules are linked by C—H⋯O hydrogen bonds, forming chains along the orgchemboulder.com direction. researchgate.net This structural information is crucial for understanding how the addition of a pyrone ring and an ethoxy group influences the molecular packing of a bromoquinoline carboxylate framework.

Another structurally relevant molecule is 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione . eurjchem.combohrium.com Although a more complex system, it contains a bromo-substituted aromatic core. The crystallographic analysis of this compound showed that it crystallizes in the triclinic space group P-1. eurjchem.combohrium.com The crystal structure is stabilized by a complex network of N-H···O, O-H···O, and C-H···π interactions, highlighting the importance of various non-covalent forces in the supramolecular assembly of such large, functionalized molecules. eurjchem.combohrium.com

The crystallographic data for these related compounds are presented in the interactive table below, offering a comparative view of their solid-state characteristics.

Interactive Data Table: Crystallographic Data for Compounds Related to this compound

| Parameter | Ethyl 5-bromo-9-ethoxy-2-oxo-2H-pyrano[2,3-g]quinoline-8-carboxylate researchgate.net | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione eurjchem.combohrium.com |

| Chemical Formula | C₁₇H₁₄BrNO₅ | C₂₇H₁₃BrN₂O₆ (representative monomer) |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P-1 |

| Unit Cell Dimensions | ||

| a (Å) | 7.2542 | 11.8333 |

| b (Å) | 19.542 | 12.8151 |

| c (Å) | 11.2855 | 17.1798 |

| α (°) | 90 | 77.317 |

| β (°) | 90 | 74.147 |

| γ (°) | 90 | 66.493 |

| Volume (V) (ų) | 1599.9 | 2280.0 |

| Molecules per Cell (Z) | 4 | 1 |

Computational and Theoretical Investigations of Quinoline 8 Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of quinoline (B57606) derivatives. ijpras.comnih.govresearchgate.net These methods provide a detailed picture of the electron distribution within a molecule, which is crucial for predicting its reactivity and stability. nih.gov

Research on various quinoline structures demonstrates that DFT calculations can accurately determine key electronic parameters. researchgate.netdergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. ijpras.comnih.govresearchgate.net For instance, studies on substituted quinolines have shown that electron-withdrawing groups can lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. nih.gov

In the case of Ethyl 5-bromoquinoline-8-carboxylate, the bromine atom at the C5 position and the ethyl carboxylate group at the C8 position significantly influence its electronic landscape. The bromine, being an electronegative atom, and the carbonyl group in the ester function as electron-withdrawing groups, which would be expected to lower the HOMO-LUMO energy gap compared to unsubstituted quinoline, suggesting enhanced reactivity. ijpras.comresearchgate.net Molecular Electrostatic Potential (MEP) maps, another output of quantum calculations, can visualize the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of Quinoline Derivatives from DFT Calculations This table presents typical data obtained from DFT (B3LYP/6-31G) calculations for quinoline systems to illustrate the expected values for this compound.*

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Quinoline (Reference) | -6.58 | -1.25 | 5.33 | 2.21 |

| 4-carboxyl quinoline | -7.12 | -2.98 | 4.14 | 3.45 |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations provide a static picture of a molecule, conformational analysis and molecular dynamics (MD) simulations offer insights into its dynamic behavior and flexibility. mdpi.comacs.org These methods are crucial for understanding how molecules like this compound behave in a physiological environment, such as in solution or when interacting with a biological target. tees.ac.uk

Conformational analysis focuses on identifying the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, a key area of flexibility is the ethyl carboxylate group at the C8 position. The rotation around the C8-C(O) and C(O)-O bonds determines the orientation of the ester group relative to the rigid quinoline ring system. Computational methods can map the potential energy surface associated with these rotations to identify low-energy, preferred conformations.

Molecular dynamics simulations extend this analysis by simulating the movement of atoms in the molecule over time, taking into account environmental factors like solvent and temperature. nih.gov An MD simulation can reveal the stability of different conformations and the transitions between them. mdpi.com For quinoline-based systems, MD simulations are used to assess the stability of ligand-protein complexes, often by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation period. mdpi.comtees.ac.uk A stable RMSD plot indicates that the system has reached equilibrium and the ligand maintains a consistent binding pose. mdpi.com These simulations provide a dynamic view of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a protein's binding site. acs.org

Table 2: Typical Parameters for Molecular Dynamics Simulation of a Quinoline-Protein Complex This table outlines a representative set of parameters used in MD simulations to study the dynamic behavior of quinoline derivatives.

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36, AMBER | Describes the potential energy of the system's atoms and bonds. |

| Water Model | TIP3P | Explicitly simulates the aqueous solvent environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |

In Silico Studies of Structure-Activity Relationships (SAR) within Quinoline Scaffolds

In silico studies of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) are computational techniques used to correlate a molecule's chemical structure with its biological activity. nih.govnih.gov These models are invaluable in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. biointerfaceresearch.com The quinoline scaffold is a "privileged structure" known to be a part of many biologically active compounds, and extensive SAR studies have been conducted on its derivatives. nih.govmdpi.com

SAR studies on quinoline-based compounds have revealed that the type and position of substituents on the quinoline ring are critical for determining their biological effects. nih.gov For example, in the context of kinase inhibitors, substitutions at positions C4, C6, and C7 of the related quinazoline (B50416) core have been shown to be crucial for binding to receptors like EGFR. nih.govmdpi.com Halogen atoms, such as the bromine in this compound, often enhance activity through hydrophobic interactions or by forming halogen bonds within a protein's active site. nih.gov

QSAR models take this a step further by creating mathematical equations that link quantitative molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic properties) to biological activity. nih.govnih.govresearchgate.net By analyzing a series of related quinoline compounds, a QSAR model can be developed to predict the activity of untested analogues, including this compound. nih.gov The model could help determine if the specific combination of a bromo group at C5 and an ethyl carboxylate at C8 is likely to be favorable for a particular biological target. These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.govmdpi.com

Table 3: Key Molecular Descriptors Used in QSAR Models for Quinoline Scaffolds This table lists common descriptors that are calculated from a molecule's structure and used to build predictive QSAR models.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Relates to the size, shape, and branching of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule, affecting membrane permeability. |

Molecular Docking and Ligand-Protein Interaction Modeling for Structural Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govresearchgate.net This method is instrumental in understanding the molecular basis of a drug's action and is widely used for virtual screening and lead optimization. researchgate.netmdpi.com For this compound, docking studies can provide crucial structural insights by identifying potential biological targets and predicting its binding mode at the atomic level. bohrium.comnih.gov

The docking process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. researchgate.net Successful docking of quinoline derivatives into the active sites of various enzymes, such as kinases and DNA gyrase, has been reported. nih.govnih.govnih.gov These studies consistently highlight key interactions that stabilize the ligand-protein complex. Common interactions for the quinoline scaffold include hydrogen bonds between the quinoline nitrogen and backbone residues of the protein (e.g., with methionine in EGFR), and π-π stacking interactions between the aromatic quinoline ring system and aromatic amino acid residues like tyrosine or phenylalanine. nih.gov

For this compound, the ethyl carboxylate group could act as a hydrogen bond acceptor, while the bromine atom could participate in halogen bonding or hydrophobic interactions. nih.gov Docking simulations can model these potential interactions and provide a 3D visualization of the complex, offering a structural hypothesis for the compound's mechanism of action that can be tested experimentally. ripublication.com

Table 4: Representative Molecular Docking Results for a Quinoline Inhibitor with a Kinase Target (e.g., EGFR) This table provides an example of the typical output from a molecular docking study, detailing the predicted binding energy and key intermolecular interactions.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Erlotinib (Reference) | -9.5 | Met793 | Hydrogen Bond (N1 of quinazoline) |

| Thr790 | Hydrogen Bond (via water) | ||

| Leu718, Val726 | Hydrophobic Interactions | ||

| This compound (Hypothetical) | -7.0 to -9.0 | Asp800, Lys745 | H-Bond (Carbonyl Oxygen) |

| Tyr750 | π-π Stacking (Quinoline Ring) |

Application of Ethyl 5 Bromoquinoline 8 Carboxylate As a Versatile Synthetic Building Block

Role in the Construction of Complex Heterocyclic Compounds

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and its fusion with other heterocyclic rings often leads to compounds with enhanced biological activities. Ethyl 5-bromoquinoline-8-carboxylate serves as an excellent starting material for the synthesis of such fused, complex heterocyclic systems. The presence of the bromine atom and the ester group allows for sequential or one-pot reactions to build additional rings onto the quinoline framework.

One notable example of a complex heterocyclic system derived from a bromoquinoline precursor is the formation of pyrano[2,3-g]quinolines. For instance, the related compound, ethyl 5-bromo-9-ethoxy-2-oxo-2H-pyrano[2,3-g]quinoline-8-carboxylate, showcases the successful construction of a pyran ring fused to the quinoline core. acs.org This transformation highlights the potential of the bromoquinoline scaffold to undergo cyclization reactions to afford more intricate molecular architectures.

Furthermore, the inherent reactivity of the quinoline ring system, combined with the strategic placement of the bromo and carboxylate groups, makes this compound a suitable precursor for a variety of fused heterocycles. While direct synthetic examples starting from this specific ester are not extensively documented in readily available literature, the synthesis of related fused quinoline systems, such as pyrazolo[4,3-c]quinolines and thiazolo[4,5-c]quinolines, from appropriately substituted quinoline derivatives is well-established. nih.govresearchgate.netresearchgate.net These syntheses often involve the functionalization of a halo-quinoline followed by cyclization with a suitable binucleophile. The bromo and ester functionalities on this compound provide the necessary handles for such transformations.

The general strategies for constructing these fused systems are summarized in the table below:

| Fused Heterocyclic System | General Synthetic Approach from a Quinoline Precursor | Potential Role of this compound |

| Pyranoquinolines | Intramolecular cyclization involving a phenolic hydroxyl group and an adjacent activated position on the quinoline ring. | The bromo group can be substituted to introduce a nucleophile that can then react with a group derived from the ester to form the pyran ring. |

| Pyrazoloquinolines | Reaction of a hydrazine (B178648) derivative with a suitably functionalized quinoline containing, for example, a keto and a leaving group. nih.govresearchgate.net | The ester group can be converted to a hydrazide, which can then undergo cyclization with a suitable partner introduced at the bromo position. |

| Thiazoloquinolines | Condensation of a mercapto-containing nucleophile with a quinoline bearing appropriate electrophilic centers. researchgate.net | The bromo- and ester-substituted quinoline can be elaborated to introduce the necessary functional groups for thiazole (B1198619) ring formation. |

These examples underscore the potential of this compound as a key intermediate in the synthesis of a diverse range of complex, fused heterocyclic compounds with potential biological significance.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of structurally related compounds, known as chemical libraries. rsc.orgnih.gov The design of these libraries relies on the use of versatile building blocks that can be easily and efficiently modified to generate a high degree of molecular diversity. Quinoline derivatives are frequently employed as scaffolds in combinatorial library synthesis due to their established importance as pharmacophores. nih.govacs.orgamanote.com

This compound is an ideal candidate for use in combinatorial library synthesis. It possesses two distinct points of diversity that can be independently functionalized. The bromine atom at the 5-position can be subjected to a variety of cross-coupling reactions to introduce a wide range of substituents. Simultaneously, the ethyl ester at the 8-position can be readily converted into an array of amides, hydrazides, or other derivatives through reactions with a diverse set of amines or hydrazines.

This dual functionality allows for the generation of large and diverse libraries of quinoline analogues through either solid-phase or solution-phase parallel synthesis techniques. acs.orgresearchgate.netnih.gov In a typical solid-phase synthesis approach, the quinoline scaffold could be attached to a resin, followed by sequential modifications at the bromo and ester positions using a variety of building blocks. nih.govacs.orgamanote.com Solution-phase parallel synthesis offers an alternative strategy where reactions are carried out in multi-well plates, allowing for the simultaneous synthesis of numerous discrete compounds. researchgate.netnih.gov

The potential for diversification of the this compound scaffold in a combinatorial fashion is illustrated below:

| Position of Diversity | Reaction Type | Potential Building Blocks | Resulting Functionality |

| C5-Position (Bromo) | Suzuki Coupling | Aryl/heteroaryl boronic acids | Aryl/heteroaryl groups |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups | |

| Buchwald-Hartwig Amination | Primary/secondary amines | Amino groups | |

| Stille Coupling | Organostannanes | Alkyl, aryl, or vinyl groups | |

| C8-Position (Ester) | Amidation | Primary/secondary amines | Carboxamides |

| Hydrazinolysis | Hydrazine derivatives | Hydrazides | |

| Reduction | Reducing agents | Primary alcohol |

The systematic combination of different building blocks at these two positions can rapidly generate a vast library of novel quinoline derivatives for high-throughput screening in drug discovery programs.

Precursor for the Development of Selectively Substituted Quinoline Analogues

The development of quinoline-based therapeutic agents often requires precise control over the substitution pattern on the quinoline ring to optimize potency, selectivity, and pharmacokinetic properties. nih.gov this compound serves as a key precursor for the synthesis of selectively substituted quinoline analogues, primarily due to the versatility of the carbon-bromine bond.

The bromine atom at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are highly efficient and tolerate a broad spectrum of functional groups, allowing for the introduction of diverse substituents at this specific position with high regioselectivity.

Examples of Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or their esters introduces various aromatic or heteroaromatic moieties.

Sonogashira Coupling: Coupling with terminal alkynes yields 5-alkynylquinoline derivatives.

Heck Coupling: Reaction with alkenes introduces vinyl groups.

Buchwald-Hartwig Amination: Amination with a variety of primary or secondary amines leads to the formation of 5-aminoquinoline (B19350) derivatives.

Stille Coupling: Coupling with organostannanes allows for the introduction of a wide range of alkyl, vinyl, or aryl groups.

Cyanation: Introduction of a cyano group can be achieved using cyanide sources like zinc cyanide or potassium ferrocyanide.

In addition to the modifications at the C5-position, the ethyl ester at the C8-position provides another handle for selective functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, the ester can be directly converted to amides or hydrazides. The ester can also be reduced to a primary alcohol, which can be further functionalized.

The strategic and sequential functionalization of the bromo and ester groups allows for the synthesis of a vast array of selectively substituted quinoline analogues that would be difficult to access through traditional quinoline synthesis methods. pharmaguideline.comiipseries.orgnih.gov This makes this compound a valuable starting material for structure-activity relationship (SAR) studies in the development of new quinoline-based drugs.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions and the use of hazardous reagents. Future research should prioritize the development of more sustainable and efficient synthetic pathways to ethyl 5-bromoquinoline-8-carboxylate. This includes the exploration of C-H activation techniques, which could allow for the direct introduction of the carboxylate group onto the quinoline scaffold, minimizing the number of synthetic steps and reducing waste. Furthermore, the use of greener solvents and catalysts, such as biocatalysts or earth-abundant metal catalysts, could significantly improve the environmental footprint of the synthesis.

Exploration of Unconventional Reactivity Patterns

The reactivity of the quinoline core in this compound is largely dictated by the electron-withdrawing nature of the bromo and carboxylate substituents. Future studies should investigate unconventional reactivity patterns, such as single-electron transfer (SET) processes and radical reactions. Photoredox catalysis, for instance, could open up new avenues for functionalizing the quinoline ring at positions that are not readily accessible through traditional polar reactions. Investigating the reactivity of the bromo substituent in novel cross-coupling reactions beyond the standard Suzuki and Buchwald-Hartwig couplings could also lead to the synthesis of a diverse range of derivatives with unique properties.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better reaction control, and enhanced scalability. acs.org Future research should focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. acs.org This would enable the rapid and efficient production of compound libraries for high-throughput screening in drug discovery and materials science. Automated synthesis platforms, coupled with machine learning algorithms, could be employed to optimize reaction conditions in real-time, accelerating the discovery of new synthetic routes and novel derivatives.

Advanced Materials Science Applications (e.g., optoelectronic devices)

Quinoline derivatives are known to possess interesting photophysical and electronic properties, making them promising candidates for applications in materials science. indiamart.com Future research should explore the potential of this compound as a building block for advanced materials. By strategically modifying its structure, it may be possible to develop novel organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics (OPVs). The bromine atom provides a handle for further functionalization, allowing for the fine-tuning of the electronic and optical properties of the resulting materials. For instance, the introduction of electron-donating or -accepting moieties could modulate the HOMO-LUMO gap and influence the material's emission color or charge transport characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 5-bromoquinoline-8-carboxylate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves bromination of quinoline precursors, followed by esterification. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (50–70°C) in anhydrous DMF. Esterification of the carboxyl group is performed via acid-catalyzed reactions with ethanol . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of brominating agent) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., downfield shifts for aromatic protons at C-5 and C-8 due to bromine and ester electronegativity) .

- HPLC-MS : Validates molecular weight (MW: 284.12 g/mol) and purity. Use reverse-phase C18 columns with acetonitrile/water mobile phases .

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves structural ambiguities, such as bond angles and packing motifs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritancy (observe GHS Hazard Statements H315-H319) .

- Waste Disposal : Segregate halogenated waste for incineration by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions (e.g., DFT calculations) for this compound?

- Methodological Answer :

- Triplicate Experiments : Ensure reproducibility by repeating spectral analyses (NMR, IR) under standardized conditions.

- DFT Refinement : Use Gaussian or ORCA software to adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better alignment with observed chemical shifts .

- Error Analysis : Quantify deviations using root-mean-square (RMS) metrics and validate via cross-referencing crystallographic data .

Q. What crystallographic strategies are employed to analyze this compound’s supramolecular interactions?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding networks. For example, C–H···O interactions between ester groups can be modeled with SHELXL’s restraints .

- Validation : Check R-factor convergence (<5%) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. What challenges arise in achieving regioselective bromination during the synthesis of quinoline derivatives, and how can they be mitigated?

- Methodological Answer :

- Directing Groups : Introduce temporary directing groups (e.g., -OMe at C-8) to bias bromination to C-5. Remove via hydrolysis post-reaction .

- Solvent Effects : Polar aprotic solvents (DMF) enhance electrophilic bromination selectivity.

- Kinetic Control : Monitor reaction at early stages (1–2 hrs) to prevent over-bromination .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation : Expose samples to pH 1–13 buffers (37°C, 72 hrs) and analyze via HPLC for decomposition products (e.g., free carboxylic acid).

- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures. Store at -20°C in amber vials under argon to prevent photodegradation/oxidation .

Tables for Key Data

Critical Analysis of Contradictions

- Spectral vs. Computational Data : Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or conformational flexibility. Use explicit solvent models in DFT for improved accuracy .

- Crystallographic Ambiguities : Twinning or disorder in crystals can distort refinement. Apply TWINLAW in SHELXL to deconvolute overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.